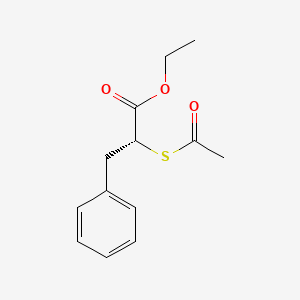

Ethyl R-2-Acetylthio-3-phenylpropionate

Description

It serves as a critical intermediate in organic synthesis, particularly in the production of enantiomerically pure pharmaceuticals. The compound’s structure enables its use in asymmetric catalysis and thiol-related coupling reactions due to the reactive acetylthio group .

Properties

IUPAC Name |

ethyl (2R)-2-acetylsulfanyl-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3S/c1-3-16-13(15)12(17-10(2)14)9-11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMARCACLHHTCO-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)SC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CC1=CC=CC=C1)SC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652571 | |

| Record name | Ethyl (2R)-2-(acetylsulfanyl)-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404582-98-5 | |

| Record name | Ethyl (2R)-2-(acetylsulfanyl)-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl R-2-Acetylthio-3-phenylpropionate typically involves the esterification of R-2-acetylthio-3-phenylpropanoic acid with ethanol in the presence of a catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade ethanol and catalysts to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl R-2-Acetylthio-3-phenylpropionate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the acetylthio group to a thiol group.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl R-2-Acetylthio-3-phenylpropionate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl R-2-Acetylthio-3-phenylpropionate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Ethyl R-2-Acetylthio-3-phenylpropionate and analogous compounds:

Key Research Findings and Functional Comparisons

- Enantiomeric Specificity : The R-configuration of this compound distinguishes it from its S-enantiomer, which is patented for asymmetric synthesis . Enantiomeric purity impacts biological activity and downstream reactivity in drug development.

- Acetylthio vs. Amino Groups: Compared to (R)-Ethyl 2-amino-3-phenylpropanoate hydrochloride , the acetylthio group in the target compound offers distinct reactivity, such as participation in thiol-disulfide exchange reactions, which are pivotal in prodrug activation or polymer chemistry.

- Fluorophenyl Substitution: Ethyl 3-(2-fluorophenyl)-3-oxopropanoate introduces a fluorine atom, increasing electronegativity and altering metabolic stability. This contrasts with the non-fluorinated phenyl group in the target compound, which may reduce electron-withdrawing effects but improve lipophilicity.

- Ester Variations: Ethyl 2-(4-cyanophenyl)propionate highlights how cyano substituents increase polarity compared to acetylthio groups, affecting solubility and application in hydrophilic matrices.

Limitations and Data Gaps

- Direct physicochemical data (e.g., melting point, logP) for this compound are absent in the provided evidence; comparisons rely on structural analogs.

Biological Activity

Ethyl R-2-Acetylthio-3-phenylpropionate (CAS 404582-98-5) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H16O3S

- Molecular Weight : 252.33 g/mol

- Structure : The compound features an acetylthio group and a phenylpropionate moiety, which contribute to its unique biological properties.

This compound is believed to interact with specific molecular targets through covalent bonding with nucleophilic sites on proteins. This interaction can modulate enzyme activity and influence various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory and analgesic activities .

1. Anti-inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory properties. In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines, which are critical in mediating inflammatory responses.

2. Analgesic Properties

The compound's analgesic effects have been explored in various animal models. It appears to reduce pain responses, suggesting potential applications in pain management therapies.

3. Enzyme Interaction Studies

This compound has been used in studies investigating enzyme mechanisms. It serves as a valuable reagent in understanding protein interactions and enzymatic pathways, particularly in the context of drug metabolism and pharmacokinetics .

Case Studies

-

Study on Anti-inflammatory Activity :

- Objective : To evaluate the anti-inflammatory effects of this compound.

- Method : In vitro assays measuring cytokine levels in response to treatment.

- Results : Significant reduction in TNF-alpha and IL-6 levels was observed, indicating strong anti-inflammatory potential.

-

Analgesic Activity Assessment :

- Objective : To assess the analgesic properties using a pain model in rats.

- Method : Administration of varying doses followed by behavioral pain assessments.

- Results : Notable pain relief was recorded at higher doses, supporting its use as an analgesic agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| Ethyl 2-acetylthio-3-phenylpropanoate | Similar acetylthio group | Moderate anti-inflammatory effects |

| Ethyl 2-acetylthio-3-(4-methoxyphenyl)propanoate | Additional methoxy group | Enhanced analgesic properties |

| Ethyl 2-acetylthio-3-(4-chlorophenyl)propanoate | Chlorine substitution | Increased potency in enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.